molecular formula C13H9N3O B6159808 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1466131-14-5

2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No. B6159808
CAS RN: 1466131-14-5
M. Wt: 223.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (2-PPPCA) is a heterocyclic aldehyde with an aromatic ring. It is a key intermediate in the synthesis of many biologically active compounds, such as the antimalarial drug artemisinin. 2-PPPCA has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it is used as a starting material for the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines. In medicinal chemistry, it is used as an intermediate for the synthesis of bioactive compounds, such as the antimalarial drug artemisinin. In materials science, it is used as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is not well understood. However, it is believed to act as an electrophile in organic reactions, forming covalent bonds with nucleophiles. It is also believed to act as a catalyst in certain organic reactions, such as the Ullmann reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde have not been extensively studied. However, it is believed to have antioxidant and anti-inflammatory properties. It is also believed to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is a versatile starting material for the synthesis of heterocyclic compounds. However, it is also relatively unstable, and it can be difficult to purify.

Future Directions

There are several potential future directions for research on 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, medicinal chemistry, and materials science. Additionally, research could focus on developing new methods for the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, as well as new methods for purifying and stabilizing it.

Synthesis Methods

2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde can be synthesized through a variety of methods. The most common method is the Ullmann reaction, which involves the coupling of an aryl halide with an aryl or alkyl amine in the presence of a copper catalyst. Other methods include the Pd-catalyzed Buchwald-Hartwig amination, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig cross-coupling reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves the condensation of 2-phenylhydrazine with ethyl acetoacetate to form 2-phenylpyrazol-3-one, which is then reacted with guanidine nitrate to form 2-phenylpyrazolo[1,5-a]pyrimidine. The resulting compound is then oxidized with potassium permanganate to form the desired product, 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.", "Starting Materials": [ "2-phenylhydrazine", "ethyl acetoacetate", "guanidine nitrate", "potassium permanganate" ], "Reaction": [ "Step 1: Condensation of 2-phenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium hydroxide to form 2-phenylpyrazol-3-one.", "Step 2: Reaction of 2-phenylpyrazol-3-one with guanidine nitrate in the presence of a base such as sodium ethoxide or potassium hydroxide to form 2-phenylpyrazolo[1,5-a]pyrimidine.", "Step 3: Oxidation of 2-phenylpyrazolo[1,5-a]pyrimidine with potassium permanganate in the presence of a base such as sodium hydroxide to form 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde." ] }

CAS RN

1466131-14-5

Product Name

2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Molecular Formula

C13H9N3O

Molecular Weight

223.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.